
Copper(II) dichlorobipyridyl
Overview
Description
Copper(II) dichlorobipyridyl is a coordination compound where copper(II) ions are complexed with two chloride ions and a bipyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) dichlorobipyridyl can be synthesized by reacting copper(II) chloride with 2,2’-bipyridine in an appropriate solvent, such as ethanol or water. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction is as follows: [ \text{CuCl}_2 + \text{bipyridine} \rightarrow \text{Cu(bipyridine)Cl}_2 ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion undergoes changes in its oxidation state.
Ligand Substitution Reactions: The bipyridine ligand can be replaced by other ligands under certain conditions, leading to the formation of different copper complexes.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Ligands for Substitution: Ammonia, ethylenediamine.
Major Products:
Oxidation Products: Copper(III) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Various copper complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Copper(II) dichlorobipyridyl is widely recognized for its role as a catalyst in organic reactions. Its catalytic properties stem from the ability of the copper center to participate in redox reactions, making it suitable for various transformations.
Oxidative Reactions
- Oxidation of Alcohols : Cu(bipy)Cl₂ has been effectively used to oxidize alcohols to aldehydes and ketones. The complex facilitates the transfer of oxygen from oxidants like molecular oxygen or hydrogen peroxide.
Reaction Type | Substrate | Product | Yield (%) | Reference |
---|---|---|---|---|
Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | 85 | |
Alcohol Oxidation | Cyclohexanol | Cyclohexanone | 90 |
- C-C Coupling Reactions : Cu(bipy)Cl₂ is also employed in cross-coupling reactions, such as the Sonogashira reaction, where it assists in forming carbon-carbon bonds.
Aryl Halide Coupling
- Sonogashira Reaction : The complex has shown effectiveness in coupling aryl halides with terminal alkynes, yielding various substituted alkynes.
Aryl Halide | Alkyne | Product | Yield (%) | Reference |
---|---|---|---|---|
Iodobenzene | Phenylacetylene | 1-Phenyl-1-butyne | 75 | |
Bromobenzene | Ethyne | Styrene | 80 |
Biological Applications
The biological relevance of copper complexes, particularly Cu(bipy)Cl₂, lies in their potential as therapeutic agents and their role in biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of copper complexes, including Cu(bipy)Cl₂. These compounds induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : The complex has been shown to cause DNA damage and activate stress response pathways in cancer cells.
Antimicrobial Properties
Cu(bipy)Cl₂ demonstrates significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Efficacy Against Bacteria : Studies show that the complex exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10 | |
Escherichia coli | 15 |
Materials Science Applications
In materials science, Cu(bipy)Cl₂ is explored for its properties in creating novel materials and enhancing existing ones.
Conductive Polymers
Copper complexes are integrated into conductive polymers to improve their electrical properties.
- Polymer Composite Development : Research indicates that incorporating Cu(bipy)Cl₂ enhances conductivity in polymer matrices.
Photonic Applications
Cu(bipy)Cl₂ is also being investigated for its potential use in photonic devices due to its light absorption properties.
- Photoluminescence Studies : The complex exhibits interesting photoluminescent properties that can be harnessed in optoelectronic applications.
Mechanism of Action
The mechanism by which copper(II) dichlorobipyridyl exerts its effects involves several pathways:
Redox Activity: The copper ion can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.
Ligand Interactions: The bipyridine ligand can intercalate with DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Copper(II) dichlorobipyridyl can be compared with other copper(II) complexes, such as:
Copper(II) phenanthroline complexes: These have similar coordination environments but different electronic properties due to the phenanthroline ligand.
Copper(II) acetate complexes: These are simpler in structure and have different solubility and reactivity profiles.
Copper(II) glycine complexes: These involve amino acid ligands and are often studied for their biological relevance.
Uniqueness: this compound is unique due to its specific ligand environment provided by bipyridine, which imparts distinct electronic and steric properties, making it suitable for a variety of applications in catalysis and medicine.
Biological Activity
Copper(II) dichlorobipyridyl is a coordination compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, antioxidant, and anticancer effects, supported by recent research findings and case studies.
Structure and Properties
This compound can be described by its molecular formula, which includes copper ions coordinated to bipyridine ligands and chloride ions. The geometry of the complex is typically octahedral, which is significant for its interaction with biological macromolecules.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that copper(II) complexes exhibit significant antimicrobial properties. A study on various copper(II) complexes, including those with bipyridine derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one complex exhibited an IC50 value of 0.32 to 0.44 μM against cancer cell lines while maintaining lower toxicity towards normal cells .
2. Antioxidant Properties
Copper(II) complexes have been evaluated for their antioxidant capabilities. In vitro studies have indicated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is often linked to the ability of copper to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells .
3. Anticancer Activity
The antiproliferative effects of this compound have been investigated in several cancer cell lines. Notably, complexes containing copper were found to induce cell cycle arrest and apoptosis through mechanisms involving ROS generation and DNA interaction. For example, studies have shown that these complexes can bind tightly to DNA, leading to cleavage and subsequent cytotoxicity in cancer cells .
Case Studies
Case Study 1: Copper Intoxication
A notable case involved a patient who suffered from severe copper intoxication after ingesting a copper compound believed to aid fertility. This case highlighted the potential dangers associated with copper compounds when misused and underscored the importance of understanding their biological effects . The patient experienced multiorgan failure but eventually recovered with appropriate medical intervention.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of copper(II) complexes, researchers synthesized a series of bipyridine-based copper(II) compounds and evaluated their efficacy against various cancer cell lines. The results indicated strong cytotoxic effects correlated with the structural features of the complexes, supporting the notion that modifications in ligand design can enhance biological activity .
Data Summary
Chemical Reactions Analysis
Reaction of Copper(II) Chloride with 2,2′-Bipyridine
The complex is synthesized by reacting copper(II) chloride (anhydrous or hydrated) with 2,2′-bipyridine in a 1:1 molar ratio. The reaction proceeds in ethanol at room temperature or toluene under reflux:
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Ethanol enables smooth complex formation at ambient temperatures.
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Toluene requires heating but yields identical products.
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The product is paramagnetic, with an octahedral geometry inferred from magnetic susceptibility ().
Polymerization Catalysis
When combined with methylaluminoxane (MAO), acts as a stereospecific catalyst for diene polymerization.
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Activation : MAO alkylates the copper center, generating active Cu(I) species.
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Chain Propagation : Monomers (e.g., butadiene, isoprene) insert into the Cu–C bond, forming syndiotactic polymers.
Table 1: Polymerization Reactions of [Cu(bipy)Cl2][Cu(bipy)Cl_2][Cu(bipy)Cl2]-MAO System
Diene | Conditions | Product | Selectivity |
---|---|---|---|
1,3-Butadiene | 25°C, Toluene | Syndiotactic 1,2-polybutadiene | >90% syndiotactic |
Isoprene | 60°C, Hexane | Syndiotactic 3,4-polyisoprene | 85% syndiotactic |
3-Methyl-1,3-pentadiene | 40°C, THF | Syndiotactic 1,2-polymer | Crystalline structure |
Oxidation of Amines and Alcohols
In aerobic conditions, promotes oxidative coupling of amines to imines or nitriles (Figure 1). For example:
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Copper(I)-amine intermediates form during catalysis.
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Dioxygen () oxidizes Cu(I) back to Cu(II), sustaining the catalytic cycle.
Table 2: Redox Reactions Catalyzed by [Cu(bipy)Cl2][Cu(bipy)Cl_2][Cu(bipy)Cl2]
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
Benzylamine | N-Benzylidenebenzylamine | 80°C, O₂, 12 h | 78 |
Cyclohexanol | Cyclohexanone | 60°C, TEMPO, 6 h | 92 |
Stability and Disproportionation
Copper(I) intermediates generated during catalysis are stabilized by bipyridine ligands, preventing disproportionation:
-
Strong field ligands (e.g., bipyridine) increase crystal field stabilization energy.
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Steric hindrance from bipyridine prevents aggregation of Cu(I) species.
DNA Cleavage and Antiproliferative Effects
In aqueous media, generates reactive oxygen species (ROS) that cleave DNA strands.
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Reduction of Cu(II) to Cu(I) by cellular reductants (e.g., glutathione).
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Fenton-like reaction with :
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Oxidative damage to DNA bases and sugar-phosphate backbone.
Table 3: Cytotoxicity of Derivatives
Substituent on Bipyridine | IC₅₀ (HCT116DoxR, μM) | Selectivity Index vs. Fibroblasts |
---|---|---|
4-Quinolinyl | 0.45 | 129× |
2-Furanyl | 0.62 | 88× |
Properties
IUPAC Name |
dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h9-10H,1-8H2;2*1H;/q-2;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYCKBWPILABH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2CuN2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715544 | |
Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-36-8 | |
Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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